![molecular formula C5H7N5 B14617515 1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine CAS No. 58950-30-4](/img/structure/B14617515.png)
1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its bicyclic structure, which includes a triazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-1,2,4-triazole with an aldehyde and a β-dicarbonyl compound in the presence of a suitable catalyst can yield the desired compound . The reaction typically requires heating and may involve solvents such as dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
6-C(O)R-7-aryl-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines: These compounds share a similar triazolopyrimidine core but differ in their substituents and functional groups.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a pyrimidine ring fused to a pyridine ring and exhibit different biological activities.
Uniqueness: 1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine stands out due to its specific substitution pattern and the presence of a methyl group at the 1-position
Properties
CAS No. |
58950-30-4 |
|---|---|
Molecular Formula |
C5H7N5 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
1-methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C5H7N5/c1-10-4-2-6-3-7-5(4)8-9-10/h3H,2H2,1H3,(H,6,7) |
InChI Key |
VSZUQZGUQHMBGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(NC=NC2)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


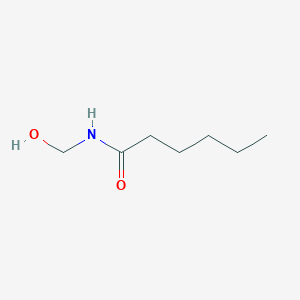

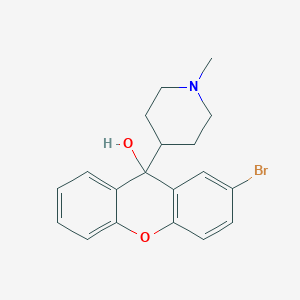


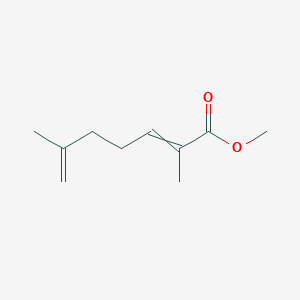
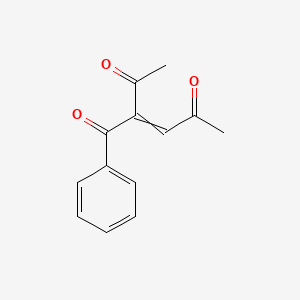
![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)
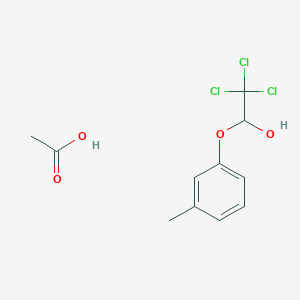
![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)

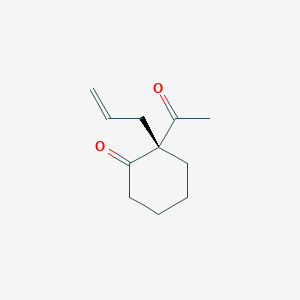
![Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-](/img/structure/B14617532.png)
